Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-
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Overview
Description
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- typically involves multistep organic synthesis. The process may include the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, cyclization, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced products.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens, nitrating agents). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds share structural similarities and are studied for their anti-inflammatory activities.
Acridine derivatives: Compounds like acridine, 1,2,3,4,5,6,7,8-octahydro-, have similar core structures and are explored for various applications.
Uniqueness
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1’-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]- stands out due to its complex structure, which combines multiple aromatic systems and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
72175-18-9 |
---|---|
Molecular Formula |
C49H26N4O5 |
Molecular Weight |
750.8 g/mol |
IUPAC Name |
6-[[6,11-dioxo-2-(4-phenylphenyl)naphtho[2,3-g]quinazolin-4-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C49H26N4O5/c54-43-28-12-4-5-13-29(28)44(55)34-23-38-35(22-33(34)43)49(53-48(51-38)27-20-18-26(19-21-27)25-10-2-1-3-11-25)52-39-24-36-42(50-37-17-9-8-16-32(37)45(36)56)41-40(39)46(57)30-14-6-7-15-31(30)47(41)58/h1-24H,(H,50,56)(H,51,52,53) |
InChI Key |
FBEWHMXYGYWSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC5=C(C=C4C(=N3)NC6=C7C(=C8C(=C6)C(=O)C9=CC=CC=C9N8)C(=O)C1=CC=CC=C1C7=O)C(=O)C1=CC=CC=C1C5=O |
Origin of Product |
United States |
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